

Application Notes and Protocols for 5-Ethynyl-2-methoxypyridine in Click Chemistry

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Compound of Interest

Compound Name: 5-Ethynyl-2-methoxypyridine

Cat. No.: B1321258

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **5-Ethynyl-2-methoxypyridine** as a versatile building block in click chemistry. The presence of a terminal alkyne group on the methoxypyridine scaffold allows for its efficient conjugation to azide-functionalized molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is characterized by its high yield, specificity, and compatibility with a wide range of functional groups, making it a powerful tool in drug discovery, chemical biology, and materials science.^{[1][2]}

The resulting 1,2,3-triazole linkage formed through this reaction is highly stable under physiological conditions.^[3] The methoxypyridine moiety itself is a common scaffold in medicinal chemistry, known to be present in numerous FDA-approved drugs and to impart favorable pharmacokinetic properties.

Key Applications:

- **Bioconjugation:** Covalent attachment to biomolecules such as proteins, peptides, and nucleic acids that have been functionalized with an azide group. This enables the development of targeted drug delivery systems, diagnostic probes, and tools for studying biological processes.
- **Drug Discovery and Medicinal Chemistry:** Synthesis of novel small molecule libraries with diverse functionalities. The triazole ring acts as a stable linker, and the pyridine core can be

further modified to optimize biological activity and ADME properties.^{[2][4]}

- **Probe Development:** Construction of fluorescent or biotinylated probes for the detection and visualization of biological targets in cellular imaging and biochemical assays.
- **Materials Science:** Functionalization of polymers and surfaces to create novel materials with tailored properties.

Quantitative Data Summary

As specific quantitative data for the click reaction of **5-Ethynyl-2-methoxypyridine** is not extensively published, the following table provides a template with representative data that can be expected from a typical CuAAC reaction. Researchers should optimize conditions for their specific application and record their findings accordingly.

Parameter	Value	Conditions	Notes
Reaction Yield	> 90%	Optimized CuAAC conditions	Yields are typically high for CuAAC reactions.
Reaction Time	1 - 4 hours	Room Temperature	Reaction times can be influenced by catalyst, ligands, and reactants.
Purity of Product	> 95%	After purification	Purification is often straightforward due to the clean nature of the reaction.
Labeling Efficiency	Variable	Dependent on biomolecule	Efficiency will depend on the accessibility of the azide on the target molecule.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of **5-Ethynyl-2-methoxypyridine** with an azide-containing molecule.

Materials:

- **5-Ethynyl-2-methoxypyridine**
- Azide-functionalized molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional, but recommended for biomolecules)
- Solvent (e.g., DMSO, water, t-BuOH/ H_2O mixture)
- Deionized water
- Nitrogen or Argon gas

Procedure:

- In a reaction vial, dissolve **5-Ethynyl-2-methoxypyridine** (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent.
- If using a ligand like THPTA, prepare a premix of CuSO_4 and the ligand in water. A typical ratio is 1:5 of CuSO_4 to ligand.
- Add the CuSO_4 solution (or the premix) to the reaction mixture. A final concentration of 50-250 μM CuSO_4 is often sufficient.
- Prepare a fresh stock solution of sodium ascorbate in water.

- Add the sodium ascorbate solution to the reaction mixture to achieve a final concentration of approximately 5 mM.
- If the reaction is oxygen-sensitive, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
- Seal the reaction vial and stir at room temperature.
- Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.
- Upon completion, the product can be isolated by standard purification methods such as extraction, precipitation, or column chromatography.

Protocol 2: Labeling of an Azide-Modified Protein with 5-Ethynyl-2-methoxypyridine

This protocol provides a method for conjugating **5-Ethynyl-2-methoxypyridine** to a protein that has been functionalized with an azide group.

Materials:

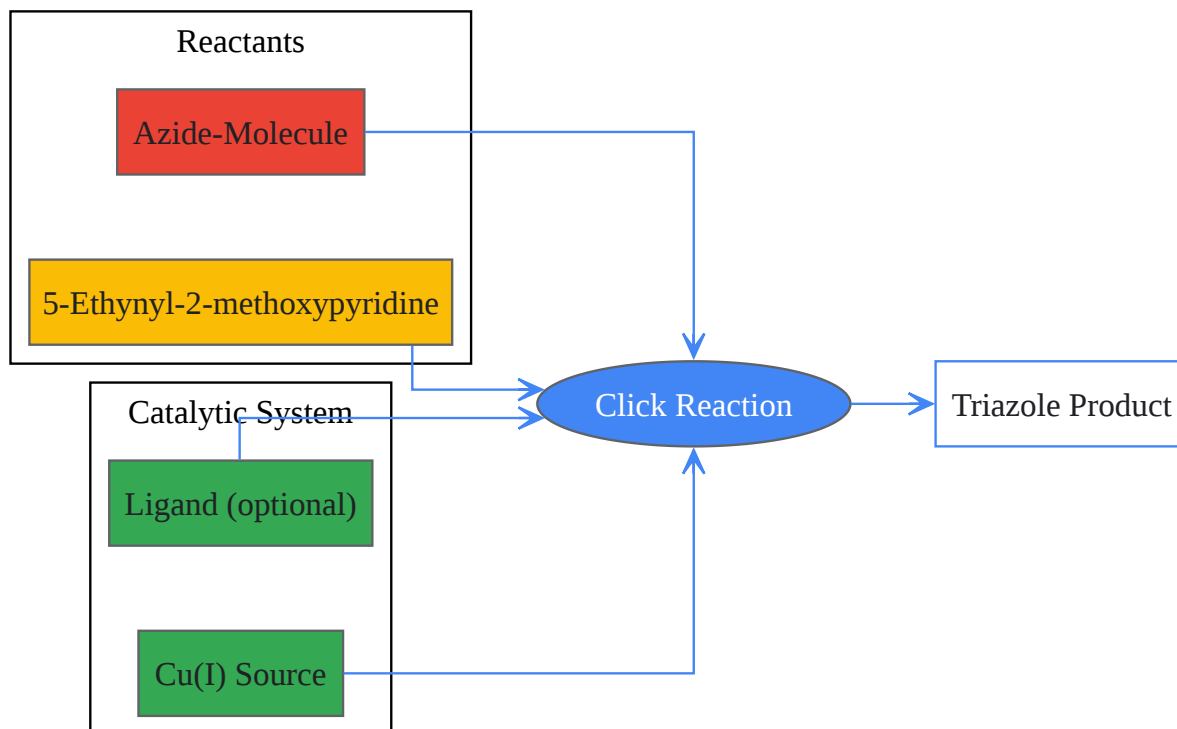
- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **5-Ethynyl-2-methoxypyridine**
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- DMSO (for dissolving **5-Ethynyl-2-methoxypyridine**)
- Size-exclusion chromatography column or dialysis membrane for purification

Procedure:

- Prepare a stock solution of **5-Ethynyl-2-methoxypyridine** in DMSO (e.g., 10 mM).

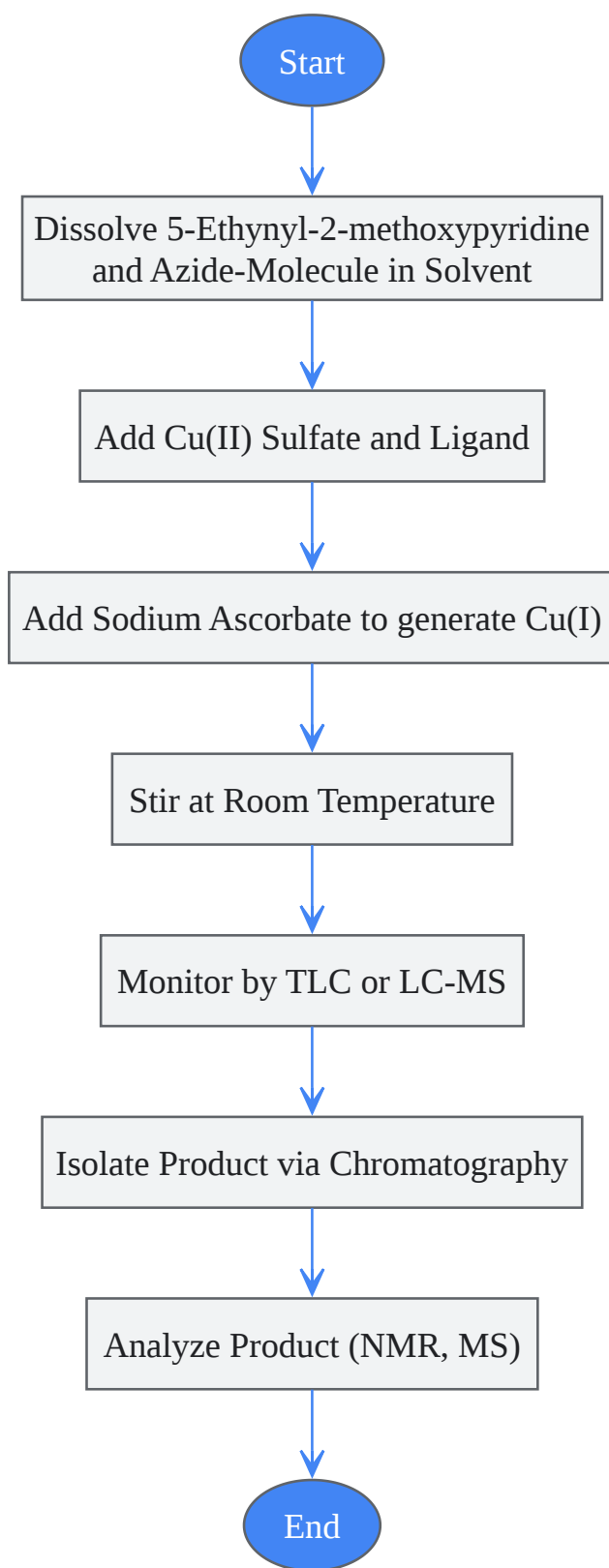
- In a microcentrifuge tube, add the azide-modified protein solution.
- Add the **5-Ethynyl-2-methoxypyridine** stock solution to the protein solution to achieve the desired final concentration (a molar excess of the alkyne is typically used).
- Prepare a fresh premix of CuSO₄ and THPTA in water. For protein labeling, final concentrations of 50 µM CuSO₄ and 250 µM THPTA are a good starting point.
- Add the CuSO₄/THPTA premix to the reaction mixture.
- Prepare a fresh stock solution of sodium ascorbate in water.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.
- Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light.
- Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
- Analyze the labeling efficiency using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used as a control) or mass spectrometry.

Visualizations



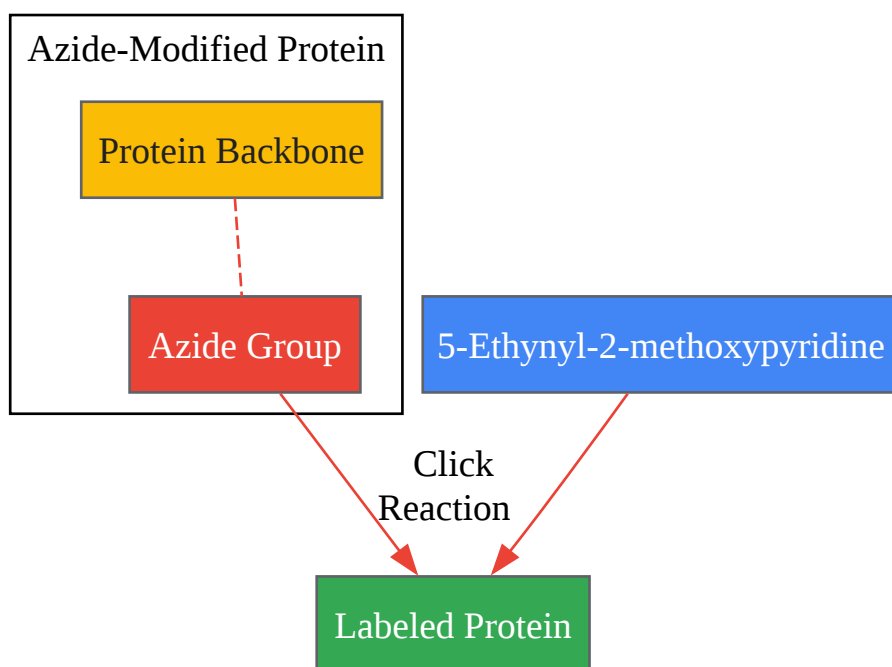
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Caption: General workflow of a CuAAC click reaction.



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Caption: Step-by-step experimental workflow for CuAAC.



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Caption: Logical relationship in protein bioconjugation.

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